BenchChemオンラインストアへようこそ!

Ethoxyparoxetine

Serotonin Transporter Binding Affinity SSRI

Ethoxyparoxetine (CAS 1395408-54-4) is the officially designated EP Impurity C for paroxetine hydrochloride hemihydrate. Its unique ethoxyphenyl substitution—replacing the parent drug’s fluorine—yields distinct chromatographic retention and mass spectral profiles that are non-fungible with other paroxetine analogs. This certified reference standard is essential for EP/BP-compliant method development, system suitability testing, and QC release assays. Procure this highly characterized material to ensure regulatory acceptance of your ANDA/NDA impurity profiling and batch release data.

Molecular Formula C21H26ClNO4
Molecular Weight 391.9 g/mol
CAS No. 1395408-54-4
Cat. No. B3415314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxyparoxetine
CAS1395408-54-4
Molecular FormulaC21H26ClNO4
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C21H25NO4/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3/t16-,19-/m0/s1
InChIKeyOTEFTGSDHAZDDN-QSVLQNJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxyparoxetine (CAS 1395408-54-4) as a Paroxetine EP Impurity C Standard for Analytical Reference


Ethoxyparoxetine, also designated as Paroxetine Hydrochloride Hemihydrate EP Impurity C, is a synthetic derivative of the widely prescribed selective serotonin reuptake inhibitor (SSRI) paroxetine [1]. Its molecular structure is defined as (3S,4R)-3-[[(1,3-benzodioxol-5-yl)oxy]methyl]-4-(4-ethoxyphenyl)piperidine, with the ethoxy group substitution at the 4-position of the phenyl ring distinguishing it from the parent drug [2]. The compound is officially recognized in pharmacopeial monographs and is primarily sourced as a highly characterized reference standard for analytical method development and quality control applications [3].

Why Generic SSRI Analogs Cannot Substitute for Ethoxyparoxetine in Analytical and Research Workflows


Within the paroxetine chemical family, the simple substitution of a fluorine atom for an ethoxy group results in a molecule with profoundly different analytical behavior and regulatory relevance. Ethoxyparoxetine is not a therapeutic agent but is a structurally defined impurity with a unique CAS number (1395408-54-4) that serves as a critical marker for pharmaceutical quality [1]. Unlike generic SSRIs, which are procured for pharmacological studies, Ethoxyparoxetine is selected for its exact chromatographic properties, which are non-fungible with other paroxetine analogs. Its specific retention time and mass spectrum are essential for developing and validating methods compliant with pharmacopeial monographs (EP/BP), where identification and quantification of this exact impurity is mandated [2]. Substitution with a non-specific SSRI or even a different paroxetine impurity would invalidate analytical results and fail to meet regulatory requirements for drug product release.

Quantitative Evidence Supporting the Selection of Ethoxyparoxetine (CAS 1395408-54-4) Over Other Analogs


Binding Affinity Divergence: A Quantitative Indicator of Altered Target Engagement

Ethoxyparoxetine is a structural analog of paroxetine where the 4-fluoro group is replaced by a 4-ethoxy group. This modification directly impacts the compound's ability to interact with the human serotonin transporter (hSERT). While the parent drug paroxetine demonstrates a binding affinity (Ki) of 0.05 nM at hSERT [1], the precise Ki value for Ethoxyparoxetine is not widely reported in peer-reviewed literature. However, studies on the structure-activity relationship (SAR) of paroxetine analogs, such as those by Mathis et al. (1992) which examined 14 derivatives, demonstrate that modifications at the 4-phenyl position can alter Ki values by orders of magnitude [2]. This class-level evidence indicates that the ethoxy substitution in Ethoxyparoxetine would result in a measurable, and likely significant, change in binding kinetics compared to paroxetine. A similar analog, Br-paroxetine, where fluorine is replaced by bromine, retains sub-nanomolar affinity (Kd = 0.7 nM) [3], further highlighting that even minor atomic changes alter the quantitative binding profile. This divergence in affinity is critical for researchers investigating the precise structural determinants of hSERT inhibition or seeking a tool compound with a distinct binding signature.

Serotonin Transporter Binding Affinity SSRI

Role-Defined Differentiation: A Regulated Impurity Standard vs. an Active Pharmaceutical Ingredient (API)

The primary and most quantifiable differentiation for Ethoxyparoxetine is its defined role as a regulated impurity, specifically 'Paroxetine Hydrochloride Hemihydrate EP Impurity C,' as opposed to the active pharmaceutical ingredient, paroxetine [1]. While paroxetine is procured for formulation and clinical study, Ethoxyparoxetine is exclusively procured for use as an analytical reference standard [2]. Its application is not pharmacological but analytical. The value proposition is directly tied to its certification of purity (often ≥95%) and the provision of a comprehensive Certificate of Analysis (CoA) that includes chromatographic and spectroscopic data (e.g., HPLC retention time, mass spectrum) [3]. This certification ensures the compound's identity and purity are suitable for the accurate quantification of this specific impurity in paroxetine drug substance or finished product, a process mandated by global pharmacopeias. No other analog, including paroxetine itself, can fulfill this specific regulatory and quality control function.

Pharmaceutical Analysis Quality Control Impurity Standard

Analytical Orthogonality: Enabling Selective Detection and Quantification in Complex Matrices

The substitution of a 4-fluoro group (in paroxetine) with a 4-ethoxy group (in Ethoxyparoxetine) results in a significant shift in physicochemical properties, notably hydrophobicity and molecular weight, which directly translates to a different chromatographic retention time and a unique mass spectrum [1]. For instance, the molecular weight of the Ethoxyparoxetine free base is 355.43 g/mol [2], compared to 329.37 g/mol for paroxetine [3]. This mass difference of approximately 26 Da is readily detectable by mass spectrometry, enabling the specific and interference-free quantification of Ethoxyparoxetine even in the presence of paroxetine and other related substances. In High-Performance Liquid Chromatography (HPLC), the more lipophilic ethoxy group increases retention on reversed-phase columns, providing a critical separation from the parent drug peak. This orthogonality is the cornerstone of the compound's utility as an impurity standard, as it guarantees the specificity required for accurate analytical methods.

HPLC Mass Spectrometry Chromatographic Separation

Primary Application Scenarios for Ethoxyparoxetine (CAS 1395408-54-4) Based on Quantitative Evidence


Reference Standard for Method Development and Validation in Pharmaceutical QC

This is the primary and most critical application. Laboratories developing and validating HPLC or UPLC methods for paroxetine drug products must use Ethoxyparoxetine as a certified reference standard to identify and quantify 'Paroxetine Hydrochloride Hemihydrate EP Impurity C.' [1]. The compound's certified purity and documented analytical profile (e.g., retention time, mass spectrum) are essential for establishing system suitability, determining limit of detection (LOD) and limit of quantitation (LOQ) for this specific impurity, and demonstrating method specificity and accuracy as per ICH guidelines [2].

Release and Stability Testing of Paroxetine Drug Products

During the commercial production and stability monitoring of paroxetine formulations, Ethoxyparoxetine is used as an external standard in QC release assays. By spiking a known concentration of the Ethoxyparoxetine standard into a sample matrix, analysts can accurately quantify any amount of this impurity formed during manufacturing or storage, ensuring it remains below the specification limits defined by the European Pharmacopoeia (EP) or British Pharmacopoeia (BP) [3].

Structural Biology and Pharmacological Probe for hSERT

For academic and industrial research groups focused on the molecular pharmacology of the serotonin transporter (SERT), Ethoxyparoxetine serves as a valuable tool compound. Its structural divergence from paroxetine (ethoxyphenyl vs. fluorophenyl) and the associated change in binding affinity (as inferred from class-level SAR studies) provide a means to probe the structure-activity relationship at the SERT binding site [4]. By comparing the binding kinetics and functional effects of Ethoxyparoxetine with paroxetine and other analogs, researchers can refine computational models of ligand-receptor interactions and better understand the molecular basis of SERT inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethoxyparoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.